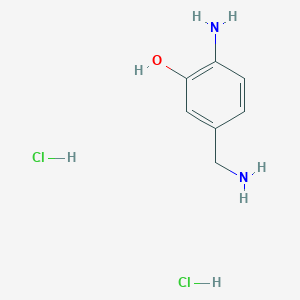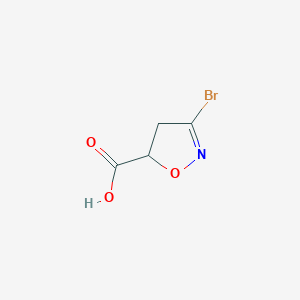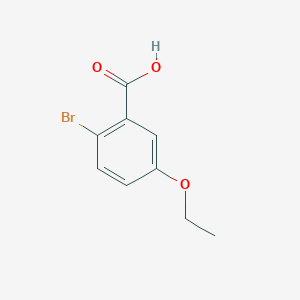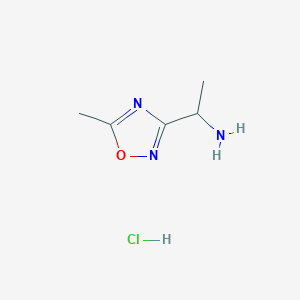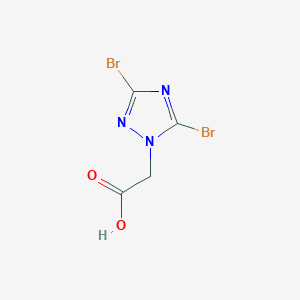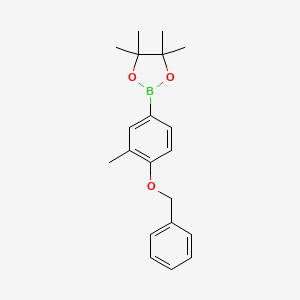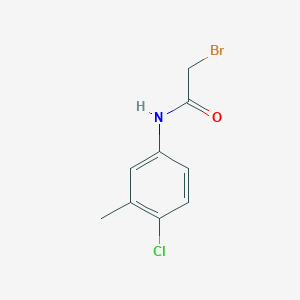
2-bromo-N-(4-chloro-3-methylphenyl)acetamide
Übersicht
Beschreibung
“2-bromo-N-(4-chloro-3-methylphenyl)acetamide” is a chemical compound with the molecular formula C9H9BrClNO. It has a molecular weight of 262.53 . This compound is used as a reagent in the synthesis of indoxyl-glycosides, which are used for monitoring glycosidase activities .
Molecular Structure Analysis
The InChI code for “2-bromo-N-(4-chloro-3-methylphenyl)acetamide” is 1S/C9H9BrClNO/c1-5-8(12-6(2)13)4-3-7(10)9(5)11/h3-4H,1-2H3,(H,12,13) and the InChI Key is KKYLGFXKQCOIOC-UHFFFAOYSA-N .Wissenschaftliche Forschungsanwendungen
Molecular Conformations and Supramolecular Assembly
Research into the structures of various halogenated N,2-diarylacetamides, including compounds similar to 2-bromo-N-(4-chloro-3-methylphenyl)acetamide, has been reported. These studies focus on molecular conformations and how these molecules are linked into chains and rings by a combination of hydrogen bonds and other interactions. Such research is vital for understanding the chemical and physical properties of these compounds (Nayak et al., 2014).
Conformational Studies of Related Compounds
The conformation of the N-H bond in structures of compounds similar to 2-bromo-N-(4-chloro-3-methylphenyl)acetamide, like 2-Chloro-N-(3-methylphenyl)acetamide, has been studied. These analyses include details of molecular geometry and intermolecular hydrogen bonding, which are crucial for understanding the chemical behavior of these compounds (Gowda et al., 2007).
Metabolism of Chloroacetamide Herbicides
While not directly studying 2-bromo-N-(4-chloro-3-methylphenyl)acetamide, research on the metabolism of related chloroacetamide herbicides in liver microsomes provides insights into the metabolic pathways and potential environmental and health impacts of these types of compounds (Coleman et al., 2000).
Reaction with Acyl Halides
Studies have shown that compounds like 2-chloro(bromo)-3-phenyl-1,3,2-oxazaphospholanes, related to 2-bromo-N-(4-chloro-3-methylphenyl)acetamide, react with acyl halides, leading to the formation of alkyl dihalophosphite derivatives. These reactions are significant for understanding the chemical reactivity and potential applications of these substances (Pudovik et al., 1977).
Soil Reception and Activity of Related Herbicides
Research on how wheat straw and irrigation affect the reception and activity of herbicides similar to 2-bromo-N-(4-chloro-3-methylphenyl)acetamide offers insights into the environmental behavior of these chemicals (Banks & Robinson, 1986).
Safety And Hazards
This compound is labeled with the GHS07 pictogram and has the signal word “Warning”. The hazard statement is H302, indicating that it is harmful if swallowed. The precautionary statements are P280 (wear protective gloves/protective clothing/eye protection/face protection) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Eigenschaften
IUPAC Name |
2-bromo-N-(4-chloro-3-methylphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrClNO/c1-6-4-7(2-3-8(6)11)12-9(13)5-10/h2-4H,5H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBDJMOHRSJGHDP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)CBr)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-bromo-N-(4-chloro-3-methylphenyl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



